molecular formula C13H27N B14712088 N,N-dibutyl-3-methylbut-2-en-1-amine CAS No. 17734-30-4

N,N-dibutyl-3-methylbut-2-en-1-amine

Cat. No.: B14712088
CAS No.: 17734-30-4
M. Wt: 197.36 g/mol
InChI Key: UZJBVZMMRWOWFV-UHFFFAOYSA-N
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Description

N,N-dibutyl-3-methylbut-2-en-1-amine: is an organic compound with the molecular formula C13H27N . It is a derivative of butenamine, characterized by the presence of two butyl groups attached to the nitrogen atom and a methyl group on the butenyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-dibutyl-3-methylbut-2-en-1-amine typically begins with and .

    Reaction Conditions: The reaction involves the alkylation of 3-methylbut-2-en-1-amine with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to mix the starting materials and reagents.

    Continuous Stirring: Ensuring thorough mixing and reaction completion.

    Purification: Employing industrial-scale purification methods such as distillation columns and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibutyl-3-methylbut-2-en-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups or the methyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Amine oxides or nitroso compounds.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Halogenated amines or other substituted derivatives.

Scientific Research Applications

N,N-dibutyl-3-methylbut-2-en-1-amine has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Industrial Chemistry: It serves as a precursor for the production of specialty chemicals and materials.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-methylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    N,N-dibutyl-3-methylbut-2-en-1-amine: is similar to other butenamines and dibutylamines.

    3-methylbut-2-en-1-amine: A precursor in its synthesis.

    Dibutylamine: Another precursor and structurally related compound.

Uniqueness:

    Structural Features: The presence of both butyl and methyl groups provides unique steric and electronic properties.

    Reactivity: Its reactivity profile is distinct due to the combination of the butenyl and dibutylamine moieties.

    Applications: Its specific applications in organic synthesis and industrial chemistry set it apart from other similar compounds.

Properties

CAS No.

17734-30-4

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N,N-dibutyl-3-methylbut-2-en-1-amine

InChI

InChI=1S/C13H27N/c1-5-7-10-14(11-8-6-2)12-9-13(3)4/h9H,5-8,10-12H2,1-4H3

InChI Key

UZJBVZMMRWOWFV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC=C(C)C

Origin of Product

United States

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